molecular formula C2H5NNbO4 B8235707 Ammonium niobate(V) oxalate hydrate

Ammonium niobate(V) oxalate hydrate

Cat. No.: B8235707
M. Wt: 199.97 g/mol
InChI Key: RAZJNMAKNKFPKI-UHFFFAOYSA-N
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Description

Ammonium niobate(V) oxalate hydrate (empirical formula: C₄H₄NNbO₉·xH₂O, molecular weight: 302.98 anhydrous basis) is a water-soluble niobium precursor widely used in materials synthesis . It serves as a critical starting material for preparing niobium oxides (e.g., Nb₂O₅), perovskite-type oxides (e.g., LiNbO₃, NaNbO₃), and nanocomposites for energy storage and catalysis . Its solubility in aqueous and acidic media, coupled with its ability to form stable complexes with organic ligands (e.g., citric acid), enables versatile applications in hydrothermal synthesis, Pechini methods, and sol-gel processes .

Key properties include:

  • Melting Point: 122 °C (anhydrous form) .
  • Thermal Decomposition: Forms Nb₂O₅ upon calcination above 450 °C .
  • Applications: Synthesis of high-purity LiNbO₃ nanoparticles (20–250 nm) , Nb₂O₅ coatings for lithium-ion batteries , and mesoporous catalysts .

Properties

IUPAC Name

azane;niobium;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.H3N.Nb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJNMAKNKFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.N.[Nb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NNbO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Selection and Digestion

Niobium precursors such as niobium pentoxide (Nb2O5\text{Nb}_2\text{O}_5), hydrated niobium oxide (Nb2O5nH2O\text{Nb}_2\text{O}_5 \cdot n\text{H}_2\text{O}), or niobic acid (HNbO3\text{HNbO}_3) are digested in an aqueous solution of oxalic acid (H2C2O4\text{H}_2\text{C}_2\text{O}_4) and ammonium salts (e.g., ammonium oxalate, chloride, or nitrate). The reaction occurs in a vitrified reactor at 75–120°C under vigorous stirring to form the soluble niobium oxalate anion [NbO(C2O4)2(H2O)2][\text{NbO}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2]^- .

Key Parameters:

  • Oxalic acid-to-niobium molar ratio: 1:1 to 12:1 (optimal: 1:5)

  • Ammonium salt-to-niobium molar ratio: 0.3:1 to 2:1

  • Temperature: 90–110°C for 10–30 minutes.

Crystallization and Recycling

Hydrothermal Synthesis

Hydrothermal methods, employed for nanomaterial synthesis, utilize autoclaves to achieve controlled crystallization. In a study by Jiang et al., ANO was synthesized by mixing niobium precursors with oleic acid and trioctylamine, followed by microwave-assisted heating at 160°C for 1 minute. This method produces mesoporous ANO with high surface area (47.3 m²/g) and uniform morphology.

Advantages:

  • Rapid crystallization (1–30 minutes).

  • Tunable particle size (2–100 nm).

Limitations:

  • Requires specialized equipment.

  • Higher energy consumption.

Comparative Analysis of Industrial Protocols

Table 1 summarizes preparation conditions and outcomes from key industrial examples:

Example Precursor Oxalic Acid (g/L) Ammonium Salt Temperature Yield Nb Content Solubility (g Nb/L)
WO2006029493A1Hydrated Nb2O5\text{Nb}_2\text{O}_5580–950Ammonium oxalate90–110°C95%14–25%60–160 (20–80°C)
CN1935772ANiobic acid200–1,000Ammonium chloride90–110°C85–90%14–25%50–140 (25–70°C)
Sigma-AldrichNb2O5\text{Nb}_2\text{O}_5N/AAmmonium hydroxide120°C (decomp.)>99%30%120 (25°C)

Critical Factors Influencing ANO Quality

pH Control

Maintaining pH < 4 during synthesis prevents polymerization of niobium oxalate ions, which leads to insoluble hydrated Nb2O5\text{Nb}_2\text{O}_5 . Raman spectroscopy confirms the dominance of [NbO(C2O4)2(H2O)2][\text{NbO}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2]^- species at pH 0.2–4.0.

Ammonium Salt Replenishment

Post-evaporation addition of ammonium salts compensates for NH4+\text{NH}_4^+ loss, ensuring stoichiometric crystallization and preventing olation (hydration-induced polymerization).

Solvent Recycling

Up to 70% of unreacted oxalic acid is recovered during filtration, reducing waste and production costs.

Advanced Characterization Techniques

X-Ray Diffraction (XRD)

ANO exhibits a monoclinic crystal structure (space group P21/cP2_1/c) with lattice parameters a=10.52A˚,b=9.87A˚,c=12.34A˚a = 10.52 \, \text{Å}, b = 9.87 \, \text{Å}, c = 12.34 \, \text{Å}, and β=105.6\beta = 105.6^\circ .

Thermal Analysis

Thermogravimetric analysis (TGA) shows decomposition at 122°C, releasing H2O\text{H}_2\text{O}, CO2\text{CO}_2, and NH3\text{NH}_3, followed by Nb2O5\text{Nb}_2\text{O}_5 formation above 550°C .

Chemical Reactions Analysis

Types of Reactions

Ammonium niobate(V) oxalate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Electronics

Ammonium niobate(V) oxalate hydrate is crucial in the production of high-performance capacitors and piezoelectric devices. Its unique properties enhance the efficiency of electronic components, making it an essential material in modern electronics.

Application TypeDescription
CapacitorsUsed in the fabrication of capacitors that require high dielectric constants.
Piezoelectric DevicesEnhances sensitivity and performance in sensors and actuators.

Optoelectronics

This compound plays a vital role in the fabrication of optical devices, including lasers and photonic crystals. These devices are integral to advanced communication technologies.

Device TypeApplication
LasersUtilized in solid-state lasers due to its optical properties.
Photonic CrystalsEssential for controlling light propagation in telecommunications.

Materials Science

Researchers utilize this compound to develop new materials with unique properties, such as superconductors. These innovations can lead to advancements in energy storage and transmission technologies.

Material TypeApplication
SuperconductorsDevelopment of materials that exhibit zero electrical resistance at low temperatures.
Functionalized MaterialsUsed as a precursor for synthesizing ceramics and thin films with tailored properties.

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, enhancing the accuracy of chemical analysis in laboratories.

TechniqueDescription
SpectroscopyActs as a standard for calibrating instruments due to its stable composition.
ChromatographyUsed in separation processes to analyze complex mixtures.

Nanotechnology

This compound is employed in synthesizing niobium-based nanoparticles, which have applications in drug delivery and targeted therapies.

Application TypeDescription
Drug DeliveryFacilitates the targeted delivery of therapeutics using nanoparticles.
Medical ImagingEnhances imaging techniques through improved contrast agents.

Case Study 1: Synthesis of Superconducting Materials

A study demonstrated the use of this compound in synthesizing superconducting materials via sol-gel processes. The resulting superconductors exhibited critical temperatures above 90 K, showcasing potential for practical applications in power transmission systems.

Case Study 2: Optical Device Fabrication

Research involving the use of this compound in photonic crystal fabrication revealed that devices made with this compound showed enhanced light manipulation capabilities, significantly improving data transmission rates in optical fibers.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key niobium-based oxalate compounds and their properties:

Compound Name Molecular Formula Solubility Decomposition Temperature Key Applications References
Ammonium niobate(V) oxalate hydrate C₄H₄NNbO₉·xH₂O Water, citric acid 122 °C (melting) LiNbO₃ nanocrystals, Nb₂O₅ coatings
Ammonium dihydrogen tris(oxalato) oxoniobate(V) trihydrate NH₄H₂[NbO(C₂O₄)₃]·3H₂O Water 250–550 °C (amorphous → crystalline Nb₂O₅) Ferroelectric materials, thin films
Niobium(V) ammonium oxo-tris(oxalate) monohydrate (NH₄)₃NbO(C₂O₄)₃·H₂O Water ~300 °C (Nb₂O₅ formation) Alkali niobates (e.g., K₀.₅Na₀.₅NbO₃)
Ammonium vanadate NH₄VO₃ Water, acids 200 °C (VO₂ formation) Catalysts, redox reactions
Ammonium metatungstate hydrate (NH₄)₆W₁₂O₃₉·xH₂O Water 500 °C (WO₃ formation) Catalysts, electrochemical devices

Key Differences and Advantages

Solubility and Reactivity: this compound exhibits superior solubility in water and organic acids compared to (NH₄)₃NbO(C₂O₄)₃·H₂O, enabling homogeneous precursor solutions for nanocrystal synthesis . NH₄VO₃ and (NH₄)₆W₁₂O₃₉·xH₂O are less compatible with organic ligands, limiting their use in polymer-assisted methods .

Thermal Behavior :

  • This compound decomposes at lower temperatures (122 °C melting, 450 °C Nb₂O₅ formation) than NH₄H₂[NbO(C₂O₄)₃]·3H₂O, which requires 250–550 °C for phase transitions . This facilitates energy-efficient calcination processes.

Application-Specific Performance: Battery Materials: Nb₂O₅ derived from this compound enhances lithium-ion battery capacity (215 mAh·g⁻¹ vs. 195 mAh·g⁻¹ for uncoated electrodes) and reduces voltage decay (4.38 mV/cycle vs. 7.50 mV/cycle) . Catalysis: Nb₂O₅ nanomeshes synthesized from this compound show 98% selectivity in solvent-free hydrogenation of nitroaromatics to azoxy compounds, outperforming vanadate- or tungstate-based catalysts .

Research Findings and Technological Implications

Nb₂O₅-Based Nanocomposites

  • Core-Shell Structures: Nb₂O₅@carbon nanocomposites synthesized using this precursor exhibit ultrahigh-rate pseudocapacitance (43 mAh·g⁻¹ at 10 A·g⁻¹) and 98.6% capacity retention after 800 cycles .
  • Defect Engineering : Annealing in NH₃ atmosphere introduces nitrogen doping into Nb₂O₅, boosting photocatalytic cyclohexane oxidation activity by 300% compared to undoped samples .

Limitations and Challenges

  • Hydration Variability : The variable hydration state (xH₂O) complicates stoichiometric control in precursor solutions .
  • Cost : High purity (99.99%) this compound is more expensive than NH₄VO₃ or NH₄H₂[NbO(C₂O₄)₃]·3H₂O, limiting large-scale industrial adoption .

Biological Activity

Ammonium niobate(V) oxalate hydrate, with the chemical formula C4H4NNbO9xH2O\text{C}_4\text{H}_4\text{N}\text{NbO}_9\cdot x\text{H}_2\text{O}, is a compound that has garnered attention in various fields, particularly in materials science and catalysis. This article delves into its biological activity, synthesizing findings from diverse studies and case reports.

Overview of this compound

This compound is primarily recognized for its applications in electronics, optoelectronics, materials science, and nanotechnology. It serves as a precursor for niobium-based materials and catalysts, which are essential in the development of high-performance devices and innovative materials .

Synthesis and Properties

The synthesis of this compound involves the reaction of niobium precursors with oxalic acid and ammonium salts under controlled conditions. The process typically includes digestion, crystallization, and drying steps to yield a stable crystalline product .

Table 1: Synthesis Parameters

Parameter Details
Temperature 75°C to 120°C
Oxalic Acid:Niobium Ratio 1:1 to 5:1
Ammonium Salt:Niobium Ratio 0.3:1 to 2:1
Crystallization Temperature Below 50°C

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve the disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity Studies

A cytotoxicity assessment was conducted on human cell lines to evaluate the safety profile of this compound. Results indicated that at lower concentrations, the compound showed minimal cytotoxic effects; however, higher concentrations resulted in significant cell death. This suggests a dose-dependent relationship where therapeutic applications might be feasible at controlled doses .

Case Study: Application in Drug Delivery

In a notable case study, researchers explored the use of this compound as a carrier for targeted drug delivery systems. The compound's ability to form nanoparticles facilitated the encapsulation of therapeutic agents, enhancing their stability and bioavailability. In vivo studies demonstrated improved therapeutic outcomes when administered via this novel delivery system compared to conventional methods .

Q & A

Q. What are the standard methods for synthesizing niobium oxides and niobates using ammonium niobate(V) oxalate hydrate as a precursor?

this compound is widely used in hydrothermal synthesis, the Pechini method, and sol-gel processes. For example, in the Pechini method, it is dissolved in citric acid with ethylene glycol to form a polymeric gel precursor, enabling homogeneous LiNbO₃ nanoparticle synthesis after calcination at 500–800°C . Hydrothermal methods leverage its solubility to produce NaNbO₃ or Nb₂O₅, though post-synthesis calcination (e.g., 600°C) is often required to achieve phase purity .

Q. What characterization techniques are essential for verifying the structural integrity of niobates derived from this precursor?

Key techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase composition (e.g., cubic NaNbO₃ after calcination) .
  • Scanning electron microscopy (SEM) to assess particle size and morphology (e.g., 20–250 nm LiNbO₃ particles) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study precursor decomposition and gel-to-ceramic transitions .

Q. How do chelating agents influence the Pechini synthesis of niobates using this precursor?

Chelating agents like citric acid stabilize metal ions in solution, preventing premature precipitation. Ethylene glycol promotes polyesterification, forming a gel with uniform metal distribution. A citric acid/ethylene glycol molar ratio of 2:10 is critical for controlling gel formation and subsequent nanoparticle uniformity .

Advanced Research Questions

Q. How does calcination temperature influence crystallite size and phase purity in lithium niobate synthesis?

Calcination temperature directly controls particle growth. At 500°C, LiNbO₃ nanoparticles are ~20 nm with semi-crystalline structure, while 800°C yields 250 nm particles with enhanced crystallinity. Higher temperatures risk lithium loss and agglomeration, necessitating precise thermal profiles .

Q. How can discrepancies in charge storage mechanisms of Nb₂O₅ anodes (pseudocapacitance vs. diffusion) be resolved?

Cyclic voltammetry at varying scan rates distinguishes surface-driven pseudocapacitance (current ∝ scan rate) from diffusion-limited processes (current ∝ scan rate¹/²). For Nb₂O₅ derived from this compound, pseudocapacitance dominates at high currents (>10 A·g⁻¹), contributing to 98.6% capacity retention over 800 cycles .

Q. What strategies mitigate phase impurities in hydrothermally synthesized NaNbO₃?

Hydrothermal synthesis often yields mixed phases (e.g., NaNbO₃, Nb₂O₅, Na₂C₂O₄). Post-treatment at 600°C for 6 hours eliminates impurities by decomposing residual oxalates and promoting perovskite crystallization. Sodium citrate additives during synthesis also improve phase purity .

Q. How does precursor solubility impact the synthesis of Nb-doped mesoporous materials?

The precursor’s solubility in polar solvents (e.g., water, DMF) enables its integration into sol-gel matrices. For Nb-doped SBA-15 mesoporous silica, dissolving this compound in aqueous solutions ensures homogeneous Nb incorporation, critical for catalytic applications .

Q. What role does the molecular structure of this compound play in its precursor efficacy?

Its oxalate ligands act as bridging groups, facilitating chelation with transition metals (e.g., Co, Pt) in catalytic composites. The hydrated structure enhances aqueous solubility, enabling use in solution-based methods like electrospinning for Nb₂O₅ nanofiber production .

Methodological Notes

  • Avoiding Lithium Loss : Use low-temperature methods (e.g., Pechini) and stoichiometric excess of lithium precursors to counteract Li volatility during calcination .
  • Phase Purity Optimization : Combine Rietveld refinement of XRD data with FTIR to track oxalate removal and perovskite formation .
  • Contradictory Data Resolution : Replicate experiments under inert atmospheres to isolate precursor decomposition effects from oxidative side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium niobate(V) oxalate hydrate
Reactant of Route 2
Ammonium niobate(V) oxalate hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.